(s)-Benzyl 2-methylpiperazine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for “(s)-Benzyl 2-methylpiperazine-1-carboxylate” is 1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15 (11)13 (16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of New Amides
E. Koroleva and colleagues (2011) developed new carboxylic acid amides containing an N-methylpiperazine fragment. This research is pivotal in synthesizing antileukemic agents like imatinib, showcasing the compound's role in creating therapeutic agents (Koroleva et al., 2011).
Hydrogen-Bonding Supramolecular Architectures
Lei Wang and team (2011) explored the cocrystallization of N-donor type compounds, including N-methylpiperazine, with 5-sulfosalicylic acid. This study highlights the compound's utility in crystal engineering and designing supramolecular architectures, which are crucial for material science and nanotechnology (Wang et al., 2011).
Key Precursor Toward Imatinib Synthesis
A practical synthesis approach for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid by E. Koroleva and team (2012) demonstrates the compound's significance as a precursor in synthesizing imatinib, a critical therapeutic agent for certain cancers (Koroleva et al., 2012).
Benzoyl Cation as a Hydride Acceptor
Research by Y. Chai and colleagues (2017) on the fragmentation of protonated benzoylamines, including 1-benzoyl-4-methylpiperazine, sheds light on novel fragmentation pathways in mass spectrometry. This study contributes to the understanding of chemical structures and reaction mechanisms, beneficial in analytical chemistry (Chai et al., 2017).
Fluorescent Sensors for Cu2+
Zheng Liu and associates (2014) developed fluorescent sensors based on benzimidazo derivatives of the compound for detecting Cu2+. This application is significant in environmental monitoring and pharmaceutical analysis, demonstrating the compound's versatility in sensor technology (Liu et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Piperazine-containing compounds are often used in the synthesis of various drugs and bioactive molecules, suggesting a wide range of potential targets .
Mode of Action
Piperazine moieties are known to interact with their targets in a variety of ways, depending on their position in the molecule and the therapeutic class .
Biochemical Pathways
Piperazine derivatives are known to impact a wide range of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
Piperazine moieties are often used to optimize the pharmacokinetic properties of drugs .
Properties
IUPAC Name |
benzyl (2S)-2-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYAYOFCRJQQT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654182 | |
Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-98-4 | |
Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 923565-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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